REACTION_SMILES
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[C:18](=[O:19])([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[N:25]1[CH2:26][CH2:27][NH:28][CH2:29][CH2:30]1.[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[CH:9]([N:10]([CH2:11][CH3:12])[CH:13]([CH3:14])[CH3:15])([CH3:16])[CH3:17].[Cl:1][CH2:2][c:3]1[n:4][c:5]([CH3:8])[s:6][cH:7]1.[Cl:31][CH2:32][Cl:33]>>[CH2:2]([c:3]1[n:4][c:5]([CH3:8])[s:6][cH:7]1)[N:28]1[CH2:27][CH2:26][N:25]([C:18](=[O:19])[O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[CH2:30][CH2:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(CCl)cs1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Type
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product
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Smiles
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Cc1nc(CN2CCN(C(=O)OC(C)(C)C)CC2)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |